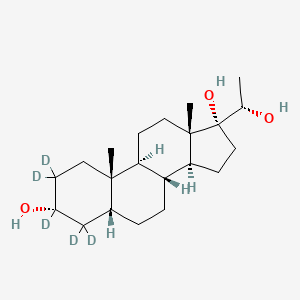

L-(+)-2-Phenylglycine-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

L-(+)-2-Fenilglicina-d5 es una forma deuterada de L-(+)-2-Fenilglicina, un derivado de aminoácido. Los átomos de deuterio reemplazan los átomos de hidrógeno en el anillo fenilo, lo que lo hace útil en diversas aplicaciones de investigación científica, particularmente en el campo de la espectroscopia de resonancia magnética nuclear (RMN). Este compuesto es conocido por su estabilidad y propiedades únicas, que lo hacen valioso en la investigación académica e industrial.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

L-(+)-2-Fenilglicina-d5 se puede sintetizar mediante varios métodos. Un enfoque común involucra la deuteración de L-(+)-2-Fenilglicina usando gas deuterio o reactivos deuterados. La reacción típicamente ocurre bajo condiciones controladas para asegurar el reemplazo selectivo de átomos de hidrógeno con deuterio. Otro método involucra el uso de benzaldehído deuterado como material de partida, que experimenta una serie de reacciones para formar el compuesto deseado.

Métodos de producción industrial

En un entorno industrial, la producción de L-(+)-2-Fenilglicina-d5 a menudo involucra procesos de deuteración a gran escala. Estos procesos están diseñados para maximizar el rendimiento y la pureza mientras minimizan los costos. El uso de sistemas catalíticos avanzados y condiciones de reacción optimizadas asegura la producción eficiente de este compuesto a escala comercial.

Análisis De Reacciones Químicas

Tipos de reacciones

L-(+)-2-Fenilglicina-d5 experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar para formar cetonas o aldehídos correspondientes.

Reducción: Se puede reducir para formar aminas o alcoholes.

Sustitución: El anillo fenilo puede sufrir reacciones de sustitución electrófila o nucleófila.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan a menudo.

Sustitución: Se emplean reactivos como halógenos, agentes nitrantes y agentes sulfonantes bajo diversas condiciones.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados de benzaldehído, mientras que la reducción puede producir feniletilaminas.

Aplicaciones Científicas De Investigación

L-(+)-2-Fenilglicina-d5 tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como un compuesto de referencia en la espectroscopia de RMN para estudiar estructuras moleculares y dinámicas.

Biología: El compuesto se emplea en estudios metabólicos para rastrear vías bioquímicas.

Medicina: Sirve como precursor en la síntesis de productos farmacéuticos y como una herramienta en estudios de metabolismo de fármacos.

Industria: L-(+)-2-Fenilglicina-d5 se utiliza en la producción de fármacos deuterados y otros productos químicos especializados.

Mecanismo De Acción

El mecanismo de acción de L-(+)-2-Fenilglicina-d5 involucra su interacción con varios objetivos moleculares. En la espectroscopia de RMN, los átomos de deuterio proporcionan una señal distinta, lo que permite a los investigadores estudiar el comportamiento del compuesto en diferentes entornos. En los sistemas biológicos, se puede incorporar a vías metabólicas, proporcionando información sobre las actividades enzimáticas y los flujos metabólicos.

Comparación Con Compuestos Similares

Compuestos similares

L-(+)-2-Fenilglicina: La forma no deuterada del compuesto.

D-Fenilglicina: Un enantiómero con diferente estereoquímica.

Aminoácidos deuterados: Otros aminoácidos con átomos de deuterio, como alanina o glicina deuteradas.

Singularidad

L-(+)-2-Fenilglicina-d5 es único debido a su contenido de deuterio, que proporciona ventajas distintas en la espectroscopia de RMN y en estudios metabólicos. Su estabilidad y etiquetado isotópico específico lo convierten en una herramienta valiosa en diversos campos de investigación.

Propiedades

Fórmula molecular |

C8H9NO2 |

|---|---|

Peso molecular |

156.19 g/mol |

Nombre IUPAC |

(2S)-2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid |

InChI |

InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/t7-/m0/s1/i1D,2D,3D,4D,5D |

Clave InChI |

ZGUNAGUHMKGQNY-FOXQAWPQSA-N |

SMILES isomérico |

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@H](C(=O)O)N)[2H])[2H] |

SMILES canónico |

C1=CC=C(C=C1)C(C(=O)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanol, 2-[2-[2-[2-[p-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethoxy]ethoxy]-](/img/structure/B12416803.png)

![(1S,5R)-8-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-[5-(ethoxymethyl)pyrazin-2-yl]oxy-8-azabicyclo[3.2.1]octane](/img/structure/B12416817.png)

![(S)-[(1S,2R,4S,5R)-5-ethenyl-1-(trideuteriomethyl)-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;iodide](/img/structure/B12416818.png)

![(6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-3-[[1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12416819.png)

![(3S,3'R,8R,9R,9aS)-8-methoxy-3'-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[1,2,3,5,6,7,8,9a-octahydropyrrolo[1,2-a]azepine-9,5'-oxolane]-2'-one](/img/structure/B12416839.png)